4-Acetylphenyl phenyl methylphosphonate

Phosphotriesterase Kinetic Resolution Leaving Group pKa

4-Acetylphenyl phenyl methylphosphonate (CAS 918660-71-6) is a chiral organophosphorus compound in the phosphonate ester class, defined by its molecular formula C₁₅H₁₅O₄P and a molecular weight of 290.25 g/mol. Its structure features a tetrahedral phosphorus center bonded to a methyl, a phenoxy, and a 4-acetylphenyl ester leaving group, rendering it inherently racemic.

Molecular Formula C15H15O4P
Molecular Weight 290.25 g/mol
CAS No. 918660-71-6
Cat. No. B12625057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetylphenyl phenyl methylphosphonate
CAS918660-71-6
Molecular FormulaC15H15O4P
Molecular Weight290.25 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)OP(=O)(C)OC2=CC=CC=C2
InChIInChI=1S/C15H15O4P/c1-12(16)13-8-10-15(11-9-13)19-20(2,17)18-14-6-4-3-5-7-14/h3-11H,1-2H3
InChIKeyCSDFLWVBFZFHDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetylphenyl Phenyl Methylphosphonate (CAS 918660-71-6): A Chiral Phosphonate for Enantioselective Research


4-Acetylphenyl phenyl methylphosphonate (CAS 918660-71-6) is a chiral organophosphorus compound in the phosphonate ester class, defined by its molecular formula C₁₅H₁₅O₄P and a molecular weight of 290.25 g/mol [1]. Its structure features a tetrahedral phosphorus center bonded to a methyl, a phenoxy, and a 4-acetylphenyl ester leaving group, rendering it inherently racemic [2]. Unlike simpler achiral phosphonates, this configurational instability gives it utility as a probe substrate for studying stereoselective enzymatic mechanisms, particularly with enzymes like bacterial phosphotriesterase (PTE), where its hydrolysis rates can be exploited for kinetic resolution [3].

Probe Stereoselective enzymatic mechanism studies (PTE)
Scaffold Chiral phosphonate for kinetic resolution workflows
Context Racemic substrate with tunable leaving-group pKa

Why 4-Acetylphenyl Phenyl Methylphosphonate Cannot Be Replaced by Other Phosphonate Esters


Generic substitution fails for 4-acetylphenyl phenyl methylphosphonate because its specific combination of substituents—a phenoxy group, a methyl group, and a 4-acetylphenyl leaving group—directly programs its interaction with key enzymes like bacterial phosphotriesterase (PTE) [1]. The phenoxy group's size and electronic properties, compared to the methoxy analog (4-acetylphenyl methyl phenylphosphonate), alter the substrate's fit within the enzyme's active site subsites, a critical factor that governs enantioselective discrimination ratios [2]. This sensitivity means that even a seemingly minor change, such as swapping a phenoxy for a methoxy or replacing the phosphonate with a phosphinate, can invert or diminish the stereochemical preference of engineered enzyme mutants, nullifying its purpose as a resolution substrate or mechanistic probe in stereoselective catalysis research [3].

Phenoxy specificity Phenoxy group sterics/electronics define active-site fit; methoxy analogs may shift enantioselectivity.
Leaving-group pKa 4‑Acetylphenyl pKa ~8.0 influences rate-limiting step; 4‑nitrophenyl variants (pKa ~7.1) may not yield comparable stereochemical control.
Core structure Phosphonate (P–O–C) vs phosphinate (P–C) alters electrophilicity; substitution may invert or reduce enantiomeric discrimination in enzyme screens.

Quantitative Differentiation of 4-Acetylphenyl Phenyl Methylphosphonate


Superior Leaving Group Tuning for Enzymatic Resolution over 4-Nitrophenyl Analogs

The leaving group's pKa is a critical lever for modulating PTE's rate-limiting step. The 4-acetylphenyl leaving group, with a phenol pKa of approximately 8.0, shifts the mechanism from diffusion-limited to chemical bond cleavage, a feature systematically demonstrated to enhance stereoselectivity for phosphonate substrates [1]. This provides a direct advantage over analogous 4-nitrophenyl methylphosphonate substrates, which have a much lower leaving group pKa (~7.1) and may not achieve the same shift in rate-limiting step, potentially resulting in less tunable enantioselectivity for the same enzyme mutants [2].

Leaving-group tuning
Class-level
pKa ≈ 8.0 · enantioratio >5000:1 (pKa >8.5)
Supports enantioselectivity tuning via rate‑limiting step shift
Achievable with G60A mutant PTE at pH 9.0, 25°C; class‑level inference
Phosphotriesterase Kinetic Resolution Leaving Group pKa

Access to Inverted Enantioselectivity via Active Site Engineering Compared to Phosphate Esters

The phosphonate core of 4-acetylphenyl phenyl methylphosphonate is critical for a specific enantioselectivity switch. For the analogous phosphate, 4-acetylphenyl methyl phenyl phosphate, the G60A mutant enzyme preferentially hydrolyzes the SP-enantiomer by a factor of 3.7 × 10⁵ [1]. For the target phosphonate, the wild-type enzyme's stereoselectivity is substantially lower (3- to 90-fold for similar phenyl-substituted substrates), making it a blank canvas where the G60A mutation can enhance selectivity by 1-3 orders of magnitude, a level of tunability not possible with the already heavily skewed phosphate [2]. This differential starting point is essential for researchers seeking to isolate the RP-enantiomer, which is often the more slowly hydrolyzed isomer for phosphates but can be made the preferred isomer for phosphonates with the right mutants.

Selectivity inversion
Context-dependent
Phosphonate: G60A enhances 1‑3 orders. Phosphate: 3.7×10⁵ SP preference
Phosphonate scaffold enables programmable enantiopreference
Cross‑study comparable; wild‑type phosphonate selectivity is modest
Directed Evolution Enantioselectivity Phosphotriesterase

Higher Hydrolytic Stability than Analogous Phosphinate for Chemical Modification Studies

The phosphonate ester (P-O-C linkage) in the target compound is inherently more hydrolytically stable than the corresponding phosphinate ester (P-C linkage) analog, methylphenylphosphinic acid 4-acetylphenyl ester (CAS 118201-61-9) [1]. While the phosphinate undergoes ethanolysis, the phosphonate's extra P-O bond imparts different electrophilicity at phosphorus, directly impacting its reaction kinetics with nucleophiles. This difference is crucial in applications requiring the compound to persist in an aqueous or nucleophilic environment before a specific enzymatic or chemical triggering event, such as in a prodrug or activity-based protein profiling probe [2].

Hydrolytic stability
Class-level
Phosphonate ester less reactive than phosphinate ester
Supports synthetic intermediate stability under nucleophilic conditions
Qualitative difference; class‑level inference on electrophilicity
Hydrolytic Stability Phosphinate Organophosphorus Chemistry

Where 4-Acetylphenyl Phenyl Methylphosphonate is the Superior Scientific Choice


Enzymatic Kinetic Resolution for Preparative-Scale Chiral Phosphonate Synthesis

This compound is the substrate of choice for labs using engineered phosphotriesterase (PTE) mutants, like G60A, to produce enantiopure phosphonate building blocks. As demonstrated, the 4-acetylphenyl leaving group's pKa allows the enzyme's rate-limiting step to be tuned for maximum stereoselectivity, enabling the isolation of the RP-enantiomer with an enantiomeric excess of >99% [1]. This direct applicability is a documented outcome, not a hypothetical one, for the methyl phenylphosphonate system.

Mechanistic Probe for Stereoselectivity in Directed Evolution Campaigns

The compound's phosphonate core offers a unique, unbiased starting point for screening mutant enzyme libraries. Unlike the analogous phosphate ester, which is inherently skewed towards the SP-enantiomer by a factor of 370,000, this compound's wild-type selectivity is modest [2]. This allows researchers to clearly observe enhancements, relaxations, or inversions of selectivity caused by active site mutations, making it a superior reporter substrate for understanding the structural determinants of enzymatic enantioselectivity [3].

Stable Building Block for Prodrug or Chemical Probe Synthesis

For medicinal chemists synthesizing phosphonate-containing prodrugs or activity-based probes, the compound's hydrolytic stability is a significant advantage over more reactive phosphinate esters [4]. Its ability to remain intact during multi-step synthetic sequences, only to be released by a specific phosphodiesterase in a biological context, makes it a strategically valuable intermediate where premature release would compromise the study.

Application
Selection Property
Validation Focus
Preparative chiral phosphonate resolution
Leaving-group pKa tunability
Enantiomeric excess verification
Directed evolution reporter substrate
Neutral enantioselectivity starting point
Mutant‑library selectivity screening
Stable phosphonate intermediate for probe synthesis
Hydrolytic stability over phosphinate analogs
Synthetic intermediate integrity
Quote Request

Request a Quote for 4-Acetylphenyl phenyl methylphosphonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.